molecular formula C7H3F3N2O B12951038 5-(Trifluoromethoxy)nicotinonitrile

5-(Trifluoromethoxy)nicotinonitrile

Cat. No.: B12951038
M. Wt: 188.11 g/mol
InChI Key: ZCBLEVIARCVICE-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)nicotinonitrile is an organic compound with the molecular formula C7H3F3N2O. It features a trifluoromethoxy group (-OCF3) attached to the 5-position of a nicotinonitrile ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of nicotinonitrile derivatives using trifluoromethoxylating reagents . The reaction conditions often include the use of a photoredox catalyst and visible light irradiation to facilitate the formation of the trifluoromethoxy group .

Industrial Production Methods

Industrial production methods for 5-(Trifluoromethoxy)nicotinonitrile are designed to be efficient and scalable. These methods often involve the use of readily available raw materials and straightforward purification processes. For example, the synthesis of trifluoromethoxy-substituted nicotinic acid and related compounds can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved in its mechanism of action include modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethoxy)nicotinonitrile is unique due to the presence of both the trifluoromethoxy and nitrile groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in various applications, including pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5-(trifluoromethoxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O/c8-7(9,10)13-6-1-5(2-11)3-12-4-6/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBLEVIARCVICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1OC(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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